![molecular formula C18H22N2O3 B7560859 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole, also known as IMI-1, is a potent and selective inhibitor of the enzyme metallo-β-lactamase (MBL). MBLs are bacterial enzymes that can break down antibiotics, making them ineffective against certain bacterial infections. IMI-1 has the potential to be used as a therapeutic agent in the treatment of antibiotic-resistant bacterial infections.
作用機序
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole works by binding to the active site of MBLs, preventing them from breaking down antibiotics. This allows the antibiotics to remain active and kill the bacterial cells. 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has been shown to be highly selective for MBLs, with little to no effect on other bacterial enzymes.
Biochemical and Physiological Effects:
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has been shown to be safe and well-tolerated in animal studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has been shown to have minimal toxicity and no significant adverse effects on organ function.
実験室実験の利点と制限
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has several advantages for use in lab experiments. It is a highly selective inhibitor of MBLs, making it a useful tool for studying the role of these enzymes in bacterial resistance. 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole is also effective against a wide range of bacterial strains, making it a useful tool for studying antibiotic resistance in general. However, 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has limitations as well, including its cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several potential future directions for research involving 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole. One area of focus could be the development of new derivatives of 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole with improved potency and selectivity. Another area of focus could be the use of 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole in combination with other antibiotics to enhance their activity against resistant strains. Additionally, further research is needed to better understand the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant infections.
合成法
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole involves the formation of an isoxazole ring, followed by the addition of a pyrrolidine ring and a carbonyl group. The final product is obtained through a purification process involving column chromatography.
科学的研究の応用
5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has been extensively studied for its potential use in the treatment of antibiotic-resistant bacterial infections. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to multiple antibiotics. 5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole has also been shown to be effective in combination with other antibiotics, enhancing their activity against resistant strains.
特性
IUPAC Name |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)17-11-15(19-23-17)18(21)20-10-4-5-16(20)13-6-8-14(22-3)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFOPUJYCIWBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-YL)-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7560777.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
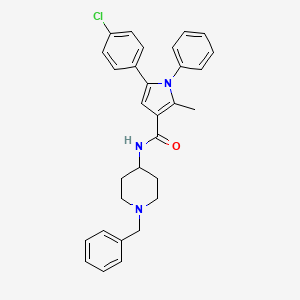

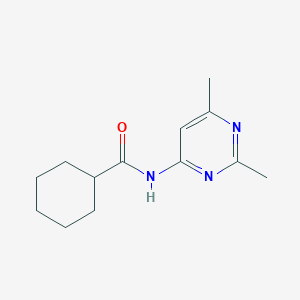
![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
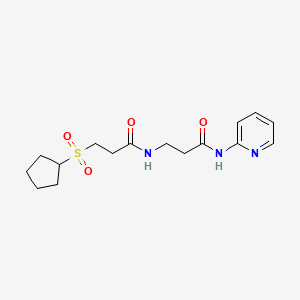
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
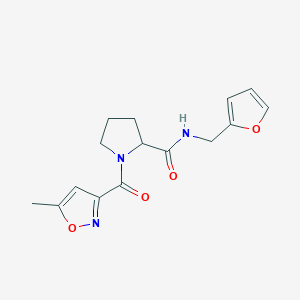
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
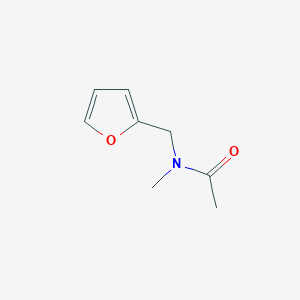

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)